molecular formula C9H7ClN2O B12338876 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- CAS No. 1263281-63-5

1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-

Cat. No.: B12338876
CAS No.: 1263281-63-5
M. Wt: 194.62 g/mol
InChI Key: HNWXWLKEESGGOM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

CAS No.

1263281-63-5

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-12-7-3-2-4-11-8(7)6(5-13)9(12)10/h2-5H,1H3

InChI Key

HNWXWLKEESGGOM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C1Cl)C=O)N=CC=C2

Origin of Product

United States

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